(5-Ethoxy-4-methylisoxazol-3-yl)methanol
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Overview
Description
(5-Ethoxy-4-methylisoxazol-3-yl)methanol is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by an ethoxy group at the 5-position, a methyl group at the 4-position, and a methanol group at the 3-position of the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethoxy-4-methylisoxazol-3-yl)methanol can be achieved through several methods. One common approach involves the [2+3] cycloaddition reaction of nitrile oxides with olefins. This reaction is regioselective and leads to the formation of 5-substituted isoxazoles . Another method involves the reaction of TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) with TMSN3 (trimethylsilyl azide), followed by the addition of methanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using metal-free synthetic routes to minimize costs and environmental impact. These methods often employ eco-friendly catalysts and reagents to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
(5-Ethoxy-4-methylisoxazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(5-Ethoxy-4-methylisoxazol-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of (5-Ethoxy-4-methylisoxazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell wall biosynthesis, making it effective against bacterial infections .
Comparison with Similar Compounds
Similar Compounds
(3-(4-Methoxyphenyl)-5-methylisoxazol-4-yl)methanol: This compound has a methoxy group instead of an ethoxy group and a phenyl group instead of a methyl group.
(4-Iodo-3-methylisoxazol-5-yl)methanol: This compound has an iodine atom instead of an ethoxy group.
Uniqueness
(5-Ethoxy-4-methylisoxazol-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11NO3 |
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Molecular Weight |
157.17 g/mol |
IUPAC Name |
(5-ethoxy-4-methyl-1,2-oxazol-3-yl)methanol |
InChI |
InChI=1S/C7H11NO3/c1-3-10-7-5(2)6(4-9)8-11-7/h9H,3-4H2,1-2H3 |
InChI Key |
HYMYNDIAHQOPAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=NO1)CO)C |
Origin of Product |
United States |
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